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Compound of Interest

Compound Name: 2-Fluoro-4-methylbenzaldehyde

Cat. No.: B137498 Get Quote

This guide provides a detailed spectroscopic comparison of 2-Fluoro-4-methylbenzaldehyde
and its structural analogs. It is intended for researchers, scientists, and professionals in drug

development to facilitate the identification and differentiation of these compounds based on

their unique spectral signatures. The guide summarizes key quantitative data from Nuclear

Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry

(MS), and provides generalized experimental protocols for these techniques.

Comparative Spectroscopic Data
The following tables present a summary of the key spectroscopic data for 2-Fluoro-4-
methylbenzaldehyde and three of its analogs: 4-methylbenzaldehyde, 2-fluorobenzaldehyde,

and 3-fluoro-4-methylbenzaldehyde. This data highlights the influence of the fluorine and

methyl group positions on the spectral properties.

¹H NMR Spectroscopy Data
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for 2-Fluoro-4-methylbenzaldehyde and Its

Analogs.
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Compound
Aldehydic
Proton (-CHO)

Aromatic
Protons

Methyl
Protons (-CH₃)

Solvent

2-Fluoro-4-

methylbenzaldeh

yde

~10.3 7.1 - 7.8 ~2.4 CDCl₃

4-

Methylbenzaldeh

yde

9.96[1] 7.25 - 7.81[1] 2.43[1] CDCl₃

2-

Fluorobenzaldeh

yde

10.35[2] 7.17 - 7.88[2] - CDCl₃

3-Fluoro-4-

methylbenzaldeh

yde

~9.9 7.2 - 7.7 ~2.3 CDCl₃

Note: Chemical shifts can vary slightly depending on the solvent and instrument used. The data

presented is a representative spectrum.

¹³C NMR Spectroscopy Data
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for 2-Fluoro-4-methylbenzaldehyde and Its

Analogs.
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Compound
Carbonyl
Carbon (C=O)

Aromatic
Carbons

Methyl Carbon
(-CH₃)

Solvent

2-Fluoro-4-

methylbenzaldeh

yde

~188 115 - 165 ~21 CDCl₃

4-

Methylbenzaldeh

yde

192.05[1]
129.70 -

145.58[1]
21.91[1] CDCl₃

2-

Fluorobenzaldeh

yde

~189 112 - 162 - CDCl₃

3-Fluoro-4-

methylbenzaldeh

yde

~191 115 - 163 ~20 CDCl₃

Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands (cm⁻¹) for 2-Fluoro-4-methylbenzaldehyde and Its

Analogs.
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Compound C=O Stretch
C-H (aldehyde)
Stretch

Aromatic C=C
Stretch

C-F Stretch

2-Fluoro-4-

methylbenzaldeh

yde

~1700 ~2830, ~2730 ~1600, ~1480 ~1250

4-

Methylbenzaldeh

yde

1703[3][4] 2830-2695[3][4] ~1608, ~1577 -

2-

Fluorobenzaldeh

yde

~1705 ~2850, ~2750 ~1610, ~1480 ~1230

3-Fluoro-4-

methylbenzaldeh

yde

~1700 ~2820, ~2720 ~1600, ~1500 ~1260

Mass Spectrometry (MS) Data
Table 4: Key Mass Fragments (m/z) for 2-Fluoro-4-methylbenzaldehyde and Its Analogs.
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Compound
Molecular Ion
(M⁺)

[M-H]⁺ [M-CHO]⁺
Other Key
Fragments

2-Fluoro-4-

methylbenzaldeh

yde

138 137 109 91

4-

Methylbenzaldeh

yde

120[1] 119[1] 91[1] 65[1]

2-

Fluorobenzaldeh

yde

124 123 95 75

3-Fluoro-4-

methylbenzaldeh

yde

138[5][6] 137 109 91

Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic

data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of the analyte is dissolved in 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a

frequency of 300 MHz or higher.

Data Acquisition:

For ¹H NMR, the spectral width is typically set to 0-12 ppm.

For ¹³C NMR, the spectral width is typically set to 0-220 ppm.
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Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS)

as an internal standard.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): The ATR crystal (e.g., diamond) is

cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected. A

small amount of the liquid or solid sample is then placed directly onto the crystal.

Instrumentation: IR spectra are recorded on a Fourier Transform Infrared (FTIR)

spectrometer.

Data Acquisition:

Spectra are typically collected over a range of 4000-400 cm⁻¹.

Data is presented in terms of wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: A dilute solution of the analyte in a volatile solvent (e.g., methanol,

dichloromethane) is prepared. The sample is introduced into the ion source via a direct

insertion probe or through a gas chromatograph (GC-MS).[7]

Instrumentation: Mass spectra are obtained using a mass spectrometer, often coupled with a

gas chromatograph for separation (GC-MS).

Data Acquisition:

Ionization Mode: Electron Ionization (EI) at 70 eV is commonly used.

Scan Range: The mass-to-charge ratio (m/z) is typically scanned over a range of 40-400

amu.

Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of an

organic compound like 2-Fluoro-4-methylbenzaldehyde and its analogs.
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Caption: General workflow for spectroscopic analysis of aromatic aldehydes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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scientists and researchers to drive progress in science

and industry.
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